molecular formula C7H16N2O B1322840 2-Amino-3-(pyrrolidin-1-yl)propan-1-ol

2-Amino-3-(pyrrolidin-1-yl)propan-1-ol

Cat. No.: B1322840
M. Wt: 144.21 g/mol
InChI Key: PAXFDMRAONCIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol derivative characterized by a pyrrolidine ring substituted at the β-position of the propan-1-ol backbone. These compounds are typically used as intermediates in pharmaceuticals, agrochemicals, or ligands in asymmetric catalysis due to their stereochemical versatility and hydrogen-bonding capabilities .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-amino-3-pyrrolidin-1-ylpropan-1-ol

InChI

InChI=1S/C7H16N2O/c8-7(6-10)5-9-3-1-2-4-9/h7,10H,1-6,8H2

InChI Key

PAXFDMRAONCIIP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(CO)N

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Amino-3-(pyrrolidin-1-yl)propan-1-ol with three analogs from the evidence, highlighting structural variations, physicochemical properties, and commercial availability:

Compound Name Substituent Molecular Formula M.W. (g/mol) CAS Number Purity Price (USD) Applications
This compound (Target) Pyrrolidin-1-yl C₇H₁₆N₂O 144.22 (calc.) Not provided Hypothesized: Catalysis, drug design
3-(2-Aminopyridin-3-yl)propan-1-ol 2-Aminopyridin-3-yl C₈H₁₂N₂O 152.19 89226-78-8 $400/g (1 g) Ligand synthesis, medicinal chemistry
2-Amino-3-(pyrimidin-2-yl)propan-1-ol Pyrimidin-2-yl C₇H₁₁N₃O 153.18 1341450-53-0 98% Custom quote Pharmaceutical intermediates
2-Amino-3-(methylthio)propan-1-ol Methylthio C₄H₁₁NOS 121.20 BD01854819 98% Available in 50–250mg Specialty chemical synthesis

Key Findings:

Structural Impact on Properties: The pyrrolidine substituent in the target compound introduces a saturated nitrogen ring, enhancing solubility in polar solvents compared to aromatic pyridine/pyrimidine analogs. However, aromatic analogs (e.g., 3-(2-Aminopyridin-3-yl)propan-1-ol) exhibit higher thermal stability due to π-conjugation . The methylthio group in 2-Amino-3-(methylthio)propan-1-ol increases lipophilicity, making it suitable for membrane-penetrating drug candidates .

Commercial Availability: Pyridine- and pyrimidine-substituted variants are commercially available at premium prices (e.g., $400/g for 3-(2-Aminopyridin-3-yl)propan-1-ol), reflecting their niche applications in medicinal chemistry .

Safety and Handling: While safety data for the target compound is unavailable, analogs like 2-aminopyridin-3-ol (CAS 16867-03-1) require stringent handling (e.g., avoiding inhalation, skin contact) , implying similar precautions for amino alcohol derivatives.

Research Implications and Limitations

  • Crystallographic Analysis : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement , which could aid in resolving the target compound’s stereochemistry.
  • Gaps in Evidence : Direct data on the target compound’s synthesis, bioactivity, or industrial use is absent. Comparisons rely on structural analogs, necessitating further experimental validation.

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